molecular formula C12H20N4O B8462099 2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol

2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol

Cat. No. B8462099
M. Wt: 236.31 g/mol
InChI Key: DFTXDSDDZUKFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-[[6-(cyclohexylamino)pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C12H20N4O/c17-7-6-13-11-8-12(15-9-14-11)16-10-4-2-1-3-5-10/h8-10,17H,1-7H2,(H2,13,14,15,16)

InChI Key

DFTXDSDDZUKFFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=NC(=C2)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

250 mg of 4,6-dichloropyrimidine, 117 mg of cyclohexylamine and 261 mg of DIPEA were dissolved in 1 mL of i-PrOH and the mixture obtained was charged into a screw cap vial and the vial obtained was kept in a heating block at 90° C. for 6 hours. The reaction was monitored by TLC and was completed after 6 hours. The mixture obtained was cooled to r.t., solvent was evaporated and the evaporation residue was redissoved in 1 mL of n-BuOH and taken in a microwave vial. To the mixture in the vial 113 mg of ethanolamine and 206 mg of DIPEA were added and the mixture obtained was heated in a reaction block at 180° C. for 1 hour. The reaction was finished and pure product was purified by column chromatography using EtOAc:MeOH 10:1. Pure 2-(6-(Cyclohexylamino)pyrimidin-4-ylamino)ethan-1-ol in the form of a colorless solid was obtained.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

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